REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH:11]([CH:15]([C:17](=[O:22])[NH:18][CH:19]1[CH2:21][CH2:20]1)[OH:16])[CH2:12][CH2:13][CH3:14])C1C=CC=CC=1>CO>[CH:19]1([NH:18][C:17](=[O:22])[CH:15]([OH:16])[CH:11]([NH2:10])[CH2:12][CH2:13][CH3:14])[CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(CCC)C(O)C(NC1CC1)=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with nitrogen for five minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
palladium, 10 wt. % on activated carbon (2.5 g) was added
|
Type
|
ADDITION
|
Details
|
hydrogen was then added for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After 18 h the hydrogen was removed
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered the resulting filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C(C(CCC)N)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 144.42 mmol | |
AMOUNT: MASS | 26.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH:11]([CH:15]([C:17](=[O:22])[NH:18][CH:19]1[CH2:21][CH2:20]1)[OH:16])[CH2:12][CH2:13][CH3:14])C1C=CC=CC=1>CO>[CH:19]1([NH:18][C:17](=[O:22])[CH:15]([OH:16])[CH:11]([NH2:10])[CH2:12][CH2:13][CH3:14])[CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(CCC)C(O)C(NC1CC1)=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with nitrogen for five minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
palladium, 10 wt. % on activated carbon (2.5 g) was added
|
Type
|
ADDITION
|
Details
|
hydrogen was then added for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After 18 h the hydrogen was removed
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered the resulting filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C(C(CCC)N)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 144.42 mmol | |
AMOUNT: MASS | 26.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH:11]([CH:15]([C:17](=[O:22])[NH:18][CH:19]1[CH2:21][CH2:20]1)[OH:16])[CH2:12][CH2:13][CH3:14])C1C=CC=CC=1>CO>[CH:19]1([NH:18][C:17](=[O:22])[CH:15]([OH:16])[CH:11]([NH2:10])[CH2:12][CH2:13][CH3:14])[CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(CCC)C(O)C(NC1CC1)=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with nitrogen for five minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
palladium, 10 wt. % on activated carbon (2.5 g) was added
|
Type
|
ADDITION
|
Details
|
hydrogen was then added for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After 18 h the hydrogen was removed
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered the resulting filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C(C(CCC)N)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 144.42 mmol | |
AMOUNT: MASS | 26.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |